molecular formula C12H12F3N3 B6319202 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile CAS No. 1211518-64-7

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B6319202
CAS No.: 1211518-64-7
M. Wt: 255.24 g/mol
InChI Key: SMAAUWXIUTZWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, serving as a valuable synthetic intermediate. The integration of the piperazine ring is a common feature in pharmacologically active compounds, often contributing to receptor binding and optimization of pharmacokinetic properties . The presence of the electron-withdrawing trifluoromethyl (-CF 3 ) group is a strategic modification in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity . This compound is primarily utilized in the synthesis and discovery of new therapeutic agents. Research indicates that structural analogs of this molecule, particularly those featuring a 4-(trifluoromethyl)benzyl group, have been investigated as potent and selective antagonists for the human Transient Receptor Potential Vanilloid 1 (hTRPV1) . Such antagonists hold promise for the development of novel, non-opioid analgesics for treating neuropathic pain. Furthermore, the benzonitrile and piperazine motifs are frequently employed in the construction of s-triazine derivatives, which have demonstrated potential as antimicrobial and antimycobacterial agents . WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human consumption. Researchers should refer to the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-piperazin-1-yl-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)10-7-9(8-16)1-2-11(10)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAAUWXIUTZWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231234
Record name 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211518-64-7
Record name 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211518-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

A primary route involves nucleophilic aromatic substitution (NAS) at the para position of 3-(trifluoromethyl)benzonitrile. The electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups activate the benzene ring for substitution, particularly at the 4-position. In this approach, 4-bromo-3-(trifluoromethyl)benzonitrile reacts with piperazine under basic conditions. For example, using potassium carbonate as a base in dimethylformamide (DMF) at 120°C yields the target compound with moderate efficiency (65–75% yield). However, NAS often requires prolonged reaction times (12–24 hours) and suffers from competing side reactions, such as dehalogenation or over-alkylation.

Transition Metal-Catalyzed Coupling

Modern methods leverage palladium- or copper-catalyzed coupling reactions to enhance selectivity and yield. The Buchwald-Hartwig amination , employing a palladium catalyst (e.g., Pd(OAc)₂ ) with Xantphos as a ligand, enables efficient C–N bond formation between 4-bromo-3-(trifluoromethyl)benzonitrile and piperazine. Optimized conditions in toluene at 100°C with cesium carbonate as a base achieve yields exceeding 85%. Comparative studies indicate that copper iodide (CuI) with 1,10-phenanthroline in DMSO at 150°C offers a cost-effective alternative, albeit with slightly lower yields (78–82%).

Key Catalytic Systems:

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂XantphosCs₂CO₃Toluene10085–90
CuI1,10-PhenanthrolineK₃PO₄DMSO15078–82
NiCl₂NoneEt₃NTHF13570–75

Halogenation Strategies for Intermediate Synthesis

Bromination of 3-(Trifluoromethyl)benzonitrile

The synthesis of the key intermediate 4-bromo-3-(trifluoromethyl)benzonitrile is critical. Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in tetrahydrofuran (THF) at 85°C selectively introduces bromine at the 4-position, achieving >90% conversion. Alternative halogenating agents like pyridine tribromide in acetonitrile offer similar efficiency but require careful handling due to corrosivity.

Chlorination and Functional Group Compatibility

Chlorination via phosphorus oxychloride (POCl₃) under reflux conditions provides 4-chloro-3-(trifluoromethyl)benzonitrile, though this route is less favored due to competing nitrile hydrolysis. Stabilizing the nitrile group with trimethylsilyl chloride (TMSCl) mitigates degradation, enabling chlorination yields of 80–85%.

Solvent and Temperature Optimization

Polar Aprotic Solvents

Reaction efficiency correlates strongly with solvent choice. DMF and DMSO enhance nucleophilicity of piperazine but risk side reactions with electrophilic intermediates. Tetrahydrofuran (THF) balances solvation and stability, particularly in palladium-catalyzed systems.

Temperature-Dependent Selectivity

Elevated temperatures (>100°C) accelerate coupling reactions but may degrade thermally sensitive intermediates. A study comparing Pd(OAc)₂ in toluene at 80°C versus 100°C revealed a 15% yield increase at higher temperatures, albeit with a 5% increase in byproducts.

Purification and Industrial Scalability

Chromatography vs. Recrystallization

Laboratory-scale purification often employs column chromatography with ethyl acetate/hexane mixtures. However, industrial processes favor recrystallization from isopropanol/water systems, achieving >99% purity with minimal losses.

Genotoxic Impurity Control

Patents emphasize avoiding genotoxic impurities (e.g., alkyl bromides ) through distillation under reduced pressure and activated carbon treatment . For example, post-reaction washes with sodium bicarbonate and ethyl acetate/n-hexane mixtures reduce residual bromide levels to <10 ppm.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)Scalability
NASLow catalyst costLong reaction times, moderate yields65–75Moderate
Buchwald-HartwigHigh yield, selectivityExpensive catalysts85–90High
Ullmann CouplingCost-effectiveHigh temperatures required78–82Moderate
Radical BrominationHigh selectivityHandling hazardous reagents>90High

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2.1. Oncology

One of the primary applications of this compound is in the treatment of chronic myeloid leukemia (CML). It acts as an inhibitor of the BCR-ABL fusion protein, which is responsible for the pathogenesis of CML. Studies have shown that derivatives containing the 4-(1-piperazinyl)-3-(trifluoromethyl)phenyl moiety enhance inhibitory potency against BCR-ABL T315I mutants, which are resistant to first-line therapies like imatinib .

Table 1: Inhibitory Potency Against BCR-ABL Mutants

CompoundIC50 (nM)Activity Against BCR-ABL T315I
4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile<10Yes
Ponatinib0.51Yes
Compound I227Moderate
Compound 4a<0.51Superior

2.2. Protein Kinase Inhibition

The compound demonstrates significant activity in inhibiting various protein kinases, including c-KIT and PDGF-R, making it a candidate for treating other malignancies such as breast cancer and solid tumors . The inhibition of these kinases can disrupt cellular signaling pathways that promote tumor growth and survival.

Neurological Applications

Beyond oncology, there are emerging studies indicating potential applications in neurological disorders. The piperazine moiety is known for its ability to cross the blood-brain barrier, suggesting that derivatives of this compound might be effective in treating conditions like schizophrenia or depression by modulating neurotransmitter systems .

4.1. In Vitro Studies

In vitro studies have demonstrated that compounds similar to 4-(1-piperazinyl)-3-(trifluoromethyl)benzonitrile exhibit potent anti-leukemic activity against K-562 cell lines, a standard model for CML research. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine substituent significantly affect potency against both wild-type and mutant forms of BCR-ABL .

4.2. In Vivo Studies

In vivo efficacy has been observed in animal models where treatment with this compound resulted in reduced tumor burden and prolonged survival rates in mice with CML xenografts . These findings support further clinical development.

Mechanism of Action

The mechanism of action of 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Analogues

(a) 4-(1-Piperazinyl)benzonitrile (CAS 68104-63-2)
  • Key Differences : Lacks the trifluoromethyl group at position 3.
  • Implications : The absence of -CF₃ reduces lipophilicity and may decrease metabolic stability compared to the target compound. Piperazinyl benzonitriles are often intermediates in drug synthesis, where the -CF₃ group in the target compound could enhance bioactivity .
(b) 4-(1-Pyrazolyl)benzonitrile
  • Key Differences : Replaces the piperazinyl group with a pyrazole ring.
  • Implications : Pyrazole-containing analogues (e.g., fipronil, a pyrazole insecticide) exhibit strong insecticidal activity due to sulfinyl and halogenated substituents. The target compound’s piperazine may confer distinct solubility or receptor interaction profiles .

Trifluoromethyl-Substituted Analogues

(a) Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile)
  • Core Structure : Pyrazole ring with -CF₃ and sulfinyl groups.
  • Comparison : While fipronil’s pyrazole core and sulfinyl group drive its insecticidal activity, the target compound’s benzonitrile scaffold with piperazine may target different biological pathways. Both leverage -CF₃ for enhanced stability and lipophilicity .
(b) 4-[4-[[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzonitrile
  • Key Differences: Incorporates a thiazolidinone and methoxyphenoxy group.
  • Both compounds use -CF₃ for electronic effects but diverge in therapeutic applications (e.g., diabetes vs. agrochemicals) .

Fluorinated Agrochemical Derivatives

(a) II.13.a202 (4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,2-difluoro-1-hydroxy-3-oxopropyl}-2-(1H-1,2,4-triazol-1-yl)benzonitrile)
  • Core Structure : Benzonitrile with triazolyl and dichloro-CF₃-phenyl groups.
  • Comparison : The triazolyl group in II.13.a202 may enhance fungicidal activity, while the target compound’s piperazine could improve systemic distribution. Both utilize -CF₃ for resistance to oxidative metabolism .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 3 Substituent Position 4 Substituent Key Functional Groups Potential Applications
4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile Benzonitrile -CF₃ Piperazinyl -CN, -CF₃, Piperazine Agrochemicals, Pharmaceuticals
Fipronil Pyrazole -CF₃, -SO-CF₃ Dichloro-CF₃-phenyl Pyrazole, -CF₃, Sulfinyl Insecticide
4-(1-Piperazinyl)benzonitrile Benzonitrile None Piperazinyl -CN, Piperazine Drug Intermediate
II.13.a202 Benzonitrile Dichloro-CF₃-phenyl Triazolyl -CN, Triazole, -CF₃ Fungicide
4-[4-[[(5R)-Thiazolidinone]methyl]...benzonitrile Benzonitrile -CF₃ Thiazolidinone-methoxyphenoxy -CN, -CF₃, Thiazolidinone Antidiabetic Research

Key Research Findings

  • Role of -CF₃ : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, a feature shared with fipronil and II.13.a202 .
  • Piperazine vs. Heterocycles : Piperazinyl derivatives generally exhibit improved solubility in acidic environments compared to pyrazole or triazole analogues, which may influence their bioavailability .
  • Biological Targets : While fipronil targets GABA receptors, benzonitrile derivatives like the target compound are explored for kinase inhibition or herbicide activity, depending on substituents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution of a benzonitrile precursor with piperazine derivatives. Critical steps include:

  • Temperature control during the substitution reaction (e.g., 60–80°C for optimal piperazine activation without decomposition) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., verifying absence of unreacted trifluoromethyl precursors) .

Q. How can researchers characterize the structural stability of 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile under varying pH conditions?

  • Methodological Answer :

  • Conduct pH stability assays by incubating the compound in buffers (pH 2–10) at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS to detect breakdown products (e.g., loss of piperazinyl group or trifluoromethyl hydrolysis).
  • Use X-ray crystallography (if single crystals are obtainable) to compare pre- and post-stability structures, focusing on bond angles in the piperazine ring .

Advanced Research Questions

Q. How can contradictory bioactivity data for 4-(1-Piperazinyl)-3-(trifluoromethyl)benzonitrile across different cell lines be resolved?

  • Methodological Answer :

  • Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa, and primary cells) to identify cell-specific EC50/IC50 values.
  • Evaluate target engagement using competitive binding assays (e.g., radioligand displacement for receptor targets) .
  • Analyze metabolic stability in each cell line via LC-MS to rule out differential metabolite formation (e.g., cytochrome P450-mediated modifications) .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer :

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzonitrile moiety to improve solubility without disrupting piperazine interactions .
  • Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction, correlating with in vivo efficacy.
  • Microsomal stability testing : Assess hepatic clearance using liver microsomes (human/rodent) to guide structural modifications .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in receptor binding affinity data between computational models and experimental assays?

  • Methodological Answer :

  • Docking validation : Compare molecular docking results (e.g., AutoDock Vina) with experimental crystallographic data (if available) to refine force field parameters .
  • Free energy perturbation (FEP) calculations : Quantify binding energy differences caused by trifluoromethyl or piperazinyl group orientation .
  • Experimental replication : Repeat assays using SPR (surface plasmon resonance) to confirm binding kinetics (ka/kd) .

Q. What experimental controls are critical when evaluating the compound’s off-target effects in kinase inhibition studies?

  • Methodological Answer :

  • Include positive controls (e.g., staurosporine for broad kinase inhibition) and negative controls (DMSO vehicle).
  • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify selectivity across >100 kinases.
  • Validate hits with ATP-competitive assays (vary ATP concentrations to confirm competitive/non-competitive inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.